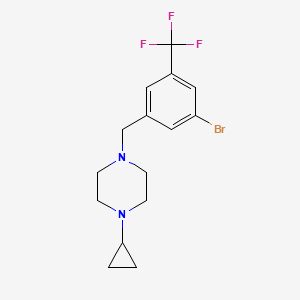

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine

Description

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine is a substituted benzylpiperazine derivative characterized by a benzyl group with bromo (Br) and trifluoromethyl (CF₃) substituents at positions 3 and 5, respectively. The piperazine nitrogen at position 4 is substituted with a cyclopropyl group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration, particularly in receptor-targeted therapies or enzyme inhibition .

Properties

IUPAC Name |

1-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]-4-cyclopropylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BrF3N2/c16-13-8-11(7-12(9-13)15(17,18)19)10-20-3-5-21(6-4-20)14-1-2-14/h7-9,14H,1-6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLHUVUYKYAQQIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCN(CC2)CC3=CC(=CC(=C3)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine typically involves the following steps:

Preparation of 3-Bromo-5-trifluoromethyl-benzyl chloride: This can be achieved by bromination of 5-trifluoromethyl-benzyl alcohol using bromine in the presence of a suitable catalyst.

Cyclopropylation of Piperazine: Cyclopropyl bromide is reacted with piperazine to introduce the cyclopropyl group.

N-Alkylation: The final step involves the reaction of 3-Bromo-5-trifluoromethyl-benzyl chloride with cyclopropyl-piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the trifluoromethyl group or the benzyl moiety.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent . Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of similar piperazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with trifluoromethyl substitutions have shown promising results in inhibiting the growth of pancreatic cancer cells, suggesting that 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine may also possess similar properties .

- Antimicrobial Properties : The presence of the trifluoromethyl group enhances the pharmacodynamic properties of compounds. Research has demonstrated that trifluoromethyl-substituted derivatives can act as potent antimicrobial agents against strains like MRSA. This suggests that this compound could be explored for its antibacterial properties .

Neuropharmacology

Research indicates that piperazine derivatives can serve as central nervous system (CNS) agents , potentially acting as modulators of neurotransmitter systems.

Structure-Activity Relationship Studies

The compound's unique structural features allow for extensive structure-activity relationship (SAR) studies.

- Fluorinated Compounds : The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability and bioavailability. The trifluoromethyl group in this compound may improve its pharmacokinetic profile compared to non-fluorinated analogs .

Case Study 1: Antiproliferative Activity

In a study focusing on piperazine derivatives, compounds with similar structural motifs were tested against pancreatic cancer cell lines BxPC-3 and Panc-1. The results indicated that these compounds exhibited IC50 values in the low micromolar range, demonstrating significant anticancer activity. This suggests that this compound could be a viable candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of trifluoromethyl-substituted pyrazole derivatives against various bacterial strains. The results showed that these compounds had minimal inhibitory concentrations (MIC) as low as 0.5 µg/mL against MRSA strains. Given the structural parallels, it is plausible that this compound may exhibit similar antimicrobial properties .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine involves its interaction with specific molecular targets. These targets may include:

Receptors: The compound may bind to receptors in the central nervous system, modulating their activity and influencing neurotransmission.

Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₁BrF₅N

- Molecular Weight : 344.1 g/mol

- Structural Features :

- Electron-withdrawing groups (Br, CF₃) on the benzyl ring.

- Cyclopropyl substituent on piperazine, enhancing conformational rigidity.

Comparison with Structural Analogues

Substituent Effects on the Benzyl Group

The benzyl group’s substitution pattern significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

- Bromo at position 3 allows for Suzuki or Ullmann coupling, a strategic advantage over non-halogenated analogues .

Piperazine Substitution Patterns

The nature of the substituent on the piperazine nitrogen influences conformational flexibility and metabolic stability:

Key Observations :

- Unsubstituted piperazines (e.g., 3-CPP) exhibit broader receptor interactions but lower specificity .

Biological Activity

1-(3-Bromo-5-trifluoromethyl-benzyl)-4-cyclopropyl-piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including its pharmacological properties, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 351.205 g/mol. Its structure features a piperazine ring substituted with a 3-bromo-5-trifluoromethyl-benzyl group and a cyclopropyl group, which may influence its biological activity and pharmacokinetics.

The biological activity of this compound is likely mediated through its interaction with various biological targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and reach target sites. This modification can lead to increased binding affinity for certain receptors, which is crucial for its pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit significant pharmacological properties. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies and Research Findings

Several studies have explored the biological implications of piperazine derivatives, particularly focusing on their potential as therapeutic agents for central nervous system disorders:

- Antidepressant Activity : A derivative similar to our compound has shown antidepressant-like effects in animal models. The mechanism involves modulation of serotonin receptors, suggesting that our compound may also possess similar properties.

- Antipsychotic Properties : Research on structurally related compounds indicates potential antipsychotic effects through dopamine receptor antagonism. This opens avenues for further investigation into the therapeutic applications of this compound in treating schizophrenia or bipolar disorder.

- CNS Targeting : The unique trifluoromethyl and bromine substitutions may enhance the compound's selectivity towards CNS targets, leading to improved efficacy and reduced side effects compared to existing treatments.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with other piperazine derivatives:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Bromo-5-(trifluoromethyl)benzyl)piperazine | Structure | Lacks cyclopropyl group; different pharmacokinetics |

| 1-(2-Bromo-4-fluoro-benzyl)-4-methyl-piperazine | N/A | Different halogen substitutions affecting activity |

| 1-(3,4-Dichlorobenzyl)-4-morpholinopiperidine | N/A | Morpholine ring introduces different electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.